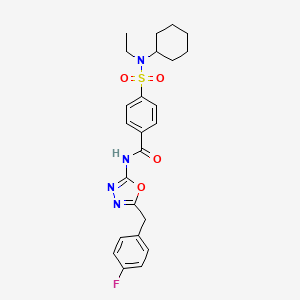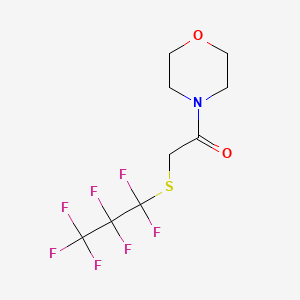![molecular formula C14H14F3NO2 B2596956 1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2192389-00-5](/img/structure/B2596956.png)
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is a compound that belongs to the class of organic compounds known as cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring and a prop-2-en-1-one moiety.
准备方法
The synthesis of 1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with an appropriate active methylene compound, such as malononitrile or ethyl cyanoacetate, under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides to form halogenated products.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its ability to modulate specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agrochemicals and other industrial applications.
作用机制
The mechanism of action of 1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the synthesis of prostaglandins, which are involved in inflammation and pain. It may also interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure and may exhibit similar chemical reactivity and biological activities. Examples include afobazole and 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole.
Cinnamic acid derivatives: These compounds share the cinnamic acid moiety and may have similar chemical properties and applications. Examples include cinnamic acid, ferulic acid, and coumaric acid.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group and may exhibit similar chemical reactivity and biological activities. Examples include trifluoromethylbenzene and trifluoromethylphenylhydrazine.
属性
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-2-13(19)18-7-8-20-12(9-18)10-5-3-4-6-11(10)14(15,16)17/h2-6,12H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOVTIPSKUSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2596875.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)
![2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2596879.png)

![N-(3,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2596882.png)

![4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)
![3-phenyl-N-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B2596886.png)



![N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2596892.png)
